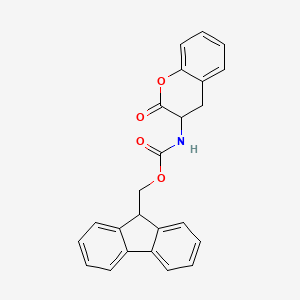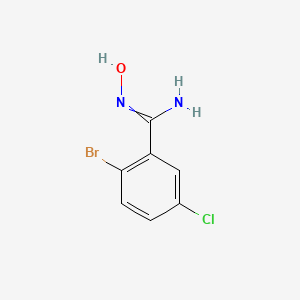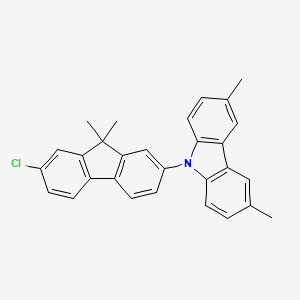
9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is a complex organic molecule that combines structural elements from both fluorene and carbazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole typically involves multi-step organic reactions
-
Synthesis of 7-Chloro-9,9-dimethyl-9H-fluorene
Starting Material: 7-Chloro-9H-fluorene
Reagents: Methyl iodide, potassium carbonate
Conditions: Reflux in acetone
Product: 7-Chloro-9,9-dimethyl-9H-fluorene
-
Coupling with 3,6-Dimethylcarbazole
Starting Material: 7-Chloro-9,9-dimethyl-9H-fluorene
Reagents: 3,6-Dimethylcarbazole, palladium catalyst, base
Conditions: Suzuki coupling reaction
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the fluorene and carbazole moieties
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives, such as alcohols or amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Various solvents and temperatures
Products: Substituted derivatives at the chloro or methyl positions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Acetone, toluene, dichloromethane
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and optical sensors.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Materials Science: Incorporated into advanced materials for coatings, adhesives, and composites due to its stability and electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, contributing to the overall performance of devices like OLEDs. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(9,9-Dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Methoxy-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
Uniqueness
The presence of the chloro substituent in 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and overall performance in various applications.
Propiedades
Fórmula molecular |
C29H24ClN |
|---|---|
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
9-(7-chloro-9,9-dimethylfluoren-2-yl)-3,6-dimethylcarbazole |
InChI |
InChI=1S/C29H24ClN/c1-17-5-11-27-23(13-17)24-14-18(2)6-12-28(24)31(27)20-8-10-22-21-9-7-19(30)15-25(21)29(3,4)26(22)16-20/h5-16H,1-4H3 |
Clave InChI |
PLRWWTIRDQXAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


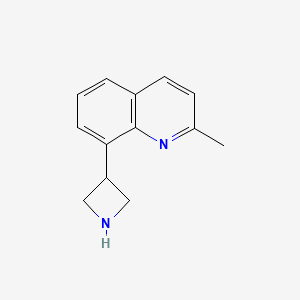
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
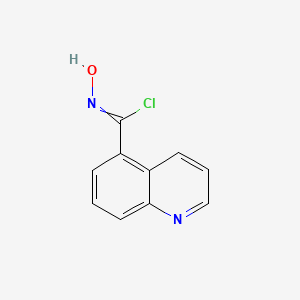
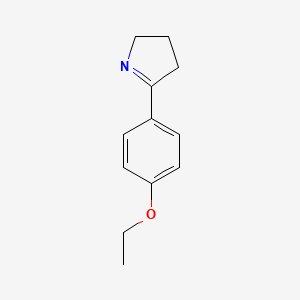
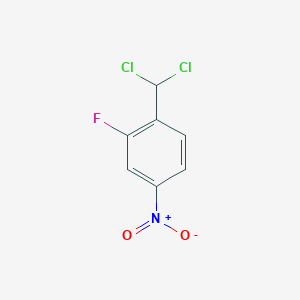
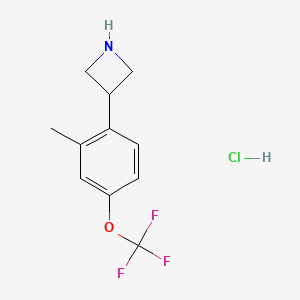
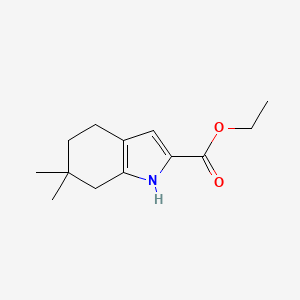
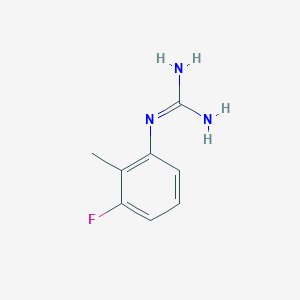
![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
